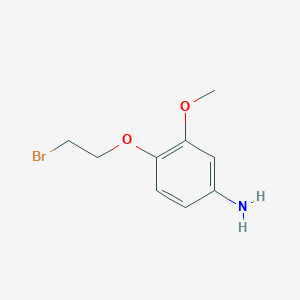
4-(2-Bromoethoxy)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethoxy)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromoethoxy group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethoxy)-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
4-(2-Bromoethoxy)-3-methoxyaniline has been investigated for its antimicrobial properties. Studies have shown that derivatives of aniline compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) analysis indicates that the presence of bromine and methoxy groups enhances the compound's efficacy against these pathogens .
Anticancer Potential
Research indicates that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, the compound has been tested against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.
Material Science
Polymer Chemistry
The compound can serve as a precursor in the synthesis of functionalized polymers. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of various functional groups into polymer backbones, enhancing their properties for applications in coatings, adhesives, and composites. For example, polymers derived from this compound have shown improved thermal stability and mechanical strength .
Sensor Technology
Recent advancements have explored the use of this compound in sensor applications. Its sensitivity to environmental changes makes it suitable for developing chemical sensors that detect volatile organic compounds (VOCs). The compound's interaction with specific analytes can be monitored through changes in electrical conductivity or optical properties .
Agricultural Chemistry
Herbicidal Activity
The compound has potential applications in agricultural chemistry as an intermediate for synthesizing herbicides. Research suggests that derivatives of this compound can be used to develop herbicidally active compounds that target specific weed species while minimizing harm to crops. This application is crucial for sustainable agricultural practices .
Case Studies
作用機序
The mechanism of action of 4-(2-Bromoethoxy)-3-methoxyaniline involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde
- 4-(2-Bromoethoxy)-2-methoxybenzaldehyde
- 4-(2-Bromoethoxy)-3-hydroxyaniline
Uniqueness
4-(2-Bromoethoxy)-3-methoxyaniline is unique due to the specific positioning of the bromoethoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
4-(2-bromoethoxy)-3-methoxyaniline |
InChI |
InChI=1S/C9H12BrNO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5,11H2,1H3 |
InChIキー |
CEOCTNRJXHVYSV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















